Synthetic Specificity: 2-Furfurylthioacetamide vs. Thioacetamide in H2 Antagonist Production
Unlike the simple hepatotoxin thioacetamide, which is used for inducing experimental liver fibrosis, 2-furfurylthioacetamide is a dedicated intermediate for constructing gastroprotective H2 antagonists. The parent thioacetamide has an established LD50 of 301 mg/kg in mice and requires CYP2E1 bioactivation for toxicity, whereas 2-furfurylthioacetamide is a key building block in the synthesis of lafutidine, a drug with a distinct and beneficial pharmacological profile [1][2].
| Evidence Dimension | Primary Application / Toxicological Profile |
|---|---|
| Target Compound Data | Key synthetic intermediate for gastroprotective H2 antagonists (e.g., lafutidine); no reported intrinsic hepatotoxicity for the unmodified compound. |
| Comparator Or Baseline | Thioacetamide (Parent Compound): Established hepatotoxin, used to induce chronic liver fibrosis models; LD50 (mouse, oral) = 301 mg/kg. |
| Quantified Difference | Divergent utility: Therapeutic building block vs. Model Hepatotoxin. |
| Conditions | Comparative assessment based on established literature roles; thioacetamide toxicity data from NTP studies. |
Why This Matters
This differentiation is crucial for procurement: sourcing 2-furfurylthioacetamide is for advanced drug synthesis, while thioacetamide serves a completely different purpose as a toxicological tool compound.
- [1] Hirakawa, N., et al. (1998). A novel histamine 2(H2) receptor antagonist with gastroprotective activity. II. Synthesis and pharmacological evaluation of 2-furfuryl-thio and 2-furfurylsulfinyl acetamide derivatives with heteroaromatic rings. Chemical and Pharmaceutical Bulletin, 46(4), 616-622. View Source
- [2] National Toxicology Program (NTP). (2025). Thioacetamide [CAS 62-55-5]. View Source
